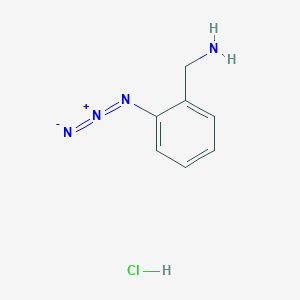

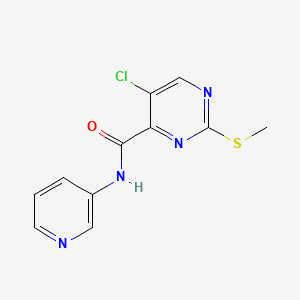

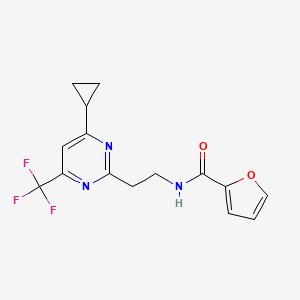

(2-Azidophenyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. One common method is via the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis

The nitrogen atom in an amine is sp3 hybridized, meaning it has a tetrahedral geometry. It is bonded to three groups and has one lone pair of electrons .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. As bases, they can accept a proton from a Bronsted-Lowry acid to form a substituted ammonium ion .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Their boiling points and water solubility can vary widely and are influenced by factors such as the presence of polar N-H bonds and the length of the carbon chain .Applications De Recherche Scientifique

- Azide-Alkyne Cycloadditions (Click Chemistry) The copper-catalyzed azide-alkyne cycloaddition, commonly referred to as the “alkyne-azide click reaction,” is a powerful synthetic tool. It allows the efficient formation of triazole linkages between azides and alkynes. Researchers use this reaction for bioconjugation, drug discovery, and material science applications.

- Nucleophilic Substitution Reactions The azide ion (N3–) is an unusual chemical entity with three nitrogen atoms in a row. Despite its peculiar structure, it is stable when handled gently. In nucleophilic substitution reactions (S~N~2), primary and secondary alkyl halides and sulfonates readily react with N3–, yielding alkyl azides. These azides serve as versatile intermediates for further transformations.

- (2-Azidophenyl)methanamine derivatives have been explored for their potential as novel drugs. Structure-activity relationship (SAR) analyses led to the identification of potent compounds with promising biological activities. For instance, compound 25 exhibited better water solubility and higher potency than AGK2, a known inhibitor .

Drug Development

Mécanisme D'action

Target of Action

Related compounds such as methenamine and methylamine have been studied extensively. Methenamine is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections . Methylamine has been shown to interact with the ammonia channel in Escherichia coli .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

It is known that the compound is a white, crystalline solid that is soluble in water and ethanol, which may influence its bioavailability.

Result of Action

Related compounds such as methenamine have been shown to have bactericidal effects in acidic environments .

Action Environment

The solubility of the compound in water and ethanol suggests that it may be influenced by the solvent environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-azidophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYAHHSBJQLKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidophenyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)

![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)